(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
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Overview
Description
The compound (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is an organic molecule that integrates various functional groups. This compound's structural complexity offers diverse reactivity, making it valuable in several scientific fields, including medicinal chemistry, synthetic organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-bromo-5-methoxybenzaldehyde
Starting materials: 5-methoxyanisole, bromine
Reaction conditions: Bromination in acetic acid
Procedure: Bromine is added dropwise to a solution of 5-methoxyanisole in acetic acid at a controlled temperature to form 2-bromo-5-methoxybenzaldehyde.
Step 2: Formation of (2-bromo-5-methoxyphenyl)methanone
Starting materials: 2-bromo-5-methoxybenzaldehyde, acetic anhydride
Reaction conditions: Reflux with an acid catalyst
Procedure: The aldehyde reacts with acetic anhydride under reflux to form the corresponding ketone.
Step 3: Coupling with 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl fragment
Starting materials: (2-bromo-5-methoxyphenyl)methanone, 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-ylamine
Reaction conditions: Coupling reaction with a suitable base
Procedure: The ketone is coupled with the amine in the presence of a base to form the final compound.
Industrial Production Methods
Scale-up considerations: Optimizing the reaction conditions to ensure high yield and purity, along with cost-effective reagents and solvents.
Purification: Methods like crystallization, distillation, or chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and morpholino groups.
Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol.
Substitution: The bromine atom allows for various substitution reactions, facilitating the formation of different derivatives.
Common Reagents and Conditions Used in These Reactions
Oxidation: Potassium permanganate, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents, palladium-catalyzed coupling reactions
Major Products Formed from These Reactions
Oxidation products: Corresponding aldehydes or carboxylic acids
Reduction products: Alcohol derivatives
Substitution products: Diverse functionalized phenyl derivatives
Scientific Research Applications
Chemistry
Building block: Used in the synthesis of more complex organic molecules.
Reaction studies: Serves as a model compound for studying various organic reactions.
Biology
Biological probes: Employed in the design of molecular probes to investigate biological processes.
Bioactive derivatives: Modified to develop potential therapeutic agents.
Medicine
Drug development: Explored for its pharmacological properties and potential as a lead compound in drug discovery.
Diagnostic tools: Used in the creation of diagnostic agents for imaging and analysis.
Industry
Material science: Incorporated into the development of novel materials with specific properties.
Catalysis: Used in designing catalysts for chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, inhibiting or modulating their activity. The presence of morpholino and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
(2-fluoro-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
Highlighting Uniqueness
The unique combination of bromo, methoxy, morpholino, and pyrimidinyl groups in this compound contributes to its distinct reactivity and potential applications. Unlike its chloro or fluoro analogs, the bromo derivative may offer different reactivity patterns and biological interactions, making it valuable for specific scientific investigations.
That's the lowdown on (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone in the lab and beyond. Hope you find it as intriguing as I do.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-26-14-4-5-16(20)15(11-14)18(25)24-6-2-3-13-12-21-19(22-17(13)24)23-7-9-27-10-8-23/h4-5,11-12H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBCRDUKDDPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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